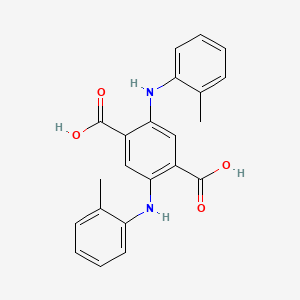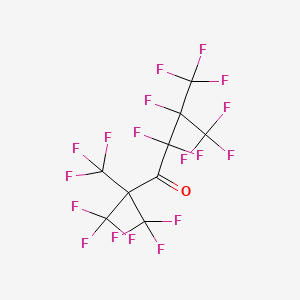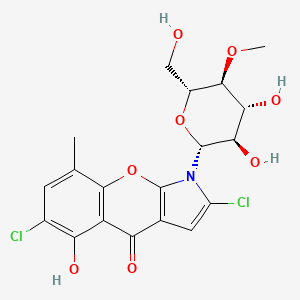
Pyralomicin 2a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyralomicin 2a is a novel antibiotic compound isolated from the culture broth of the bacterium Microtetraspora spiralisThis compound has shown promising antibacterial activity, making it a subject of interest in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyralomicin 2a can be synthesized through a series of chemical reactions involving the bromobenzoylation of pyralomicin la. The process involves treating this compound with p-bromobenzoyl chloride in pyridine at room temperature for 24 hours. The reaction mixture is then purified using silica gel column chromatography .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Microtetraspora spiralis in a controlled environment. The culture broth is then extracted and purified to isolate this compound. This method ensures a consistent and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Pyralomicin 2a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions, such as bromobenzoylation, are commonly used to modify this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Bromobenzoyl chloride in pyridine is used for bromobenzoylation.
Major Products Formed: The major products formed from these reactions include various bromobenzoylated derivatives of this compound, which can be further analyzed using NMR spectroscopy .
Aplicaciones Científicas De Investigación
Pyralomicin 2a has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and modification of benzopyranopyrrole structures.
Biology: this compound is studied for its antibacterial properties and its potential to combat resistant bacterial strains.
Medicine: The compound is being investigated for its potential use in developing new antibiotics.
Industry: this compound can be used in the production of antibacterial coatings and materials.
Mecanismo De Acción
The mechanism of action of pyralomicin 2a involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparación Con Compuestos Similares
Pyralomicin 2a is unique due to its benzopyranopyrrole core structure, which distinguishes it from other antibiotics. Similar compounds include:
Pyralomicin la: Another member of the pyralomicin family with a similar core structure.
Pyralomicin 2b and 2c: These compounds share the same core structure but differ in their substituents.
This compound stands out due to its specific bromobenzoylated derivative, which enhances its antibacterial activity .
Propiedades
Número CAS |
139636-00-3 |
|---|---|
Fórmula molecular |
C19H19Cl2NO8 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
2,6-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)13(25)11-12(24)7-4-10(21)22(18(7)30-16(6)11)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23,25-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1 |
Clave InChI |
ZXYNPGZWOMFXHV-JUTSKPLTSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O)Cl)O)Cl |
SMILES canónico |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C(C(C(C(O4)CO)OC)O)O)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






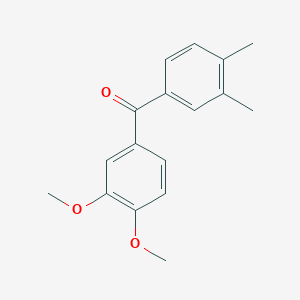
![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
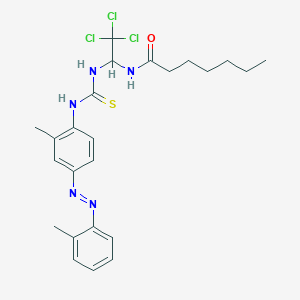
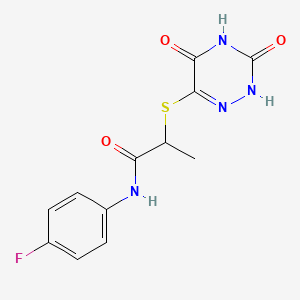
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
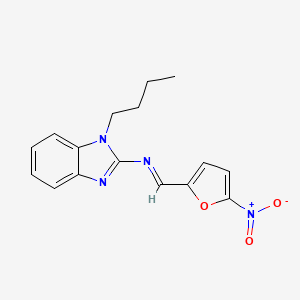
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
